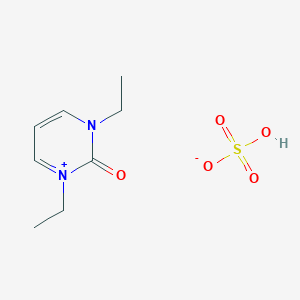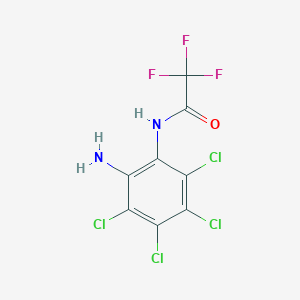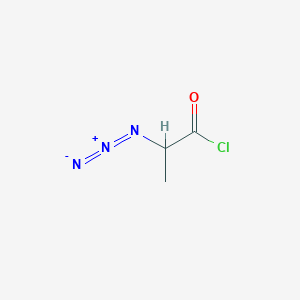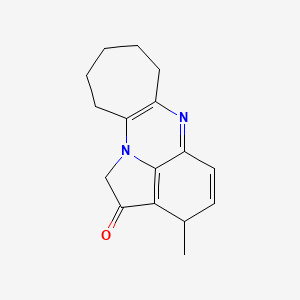
2-Pentanone, 3,3-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3,3-dichloro-: is an organic compound with the molecular formula C5H8Cl2O and a molecular weight of 155.022 g/mol . It is also known by its IUPAC name, 3,3-dichloropentan-2-one . This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the pentanone chain, making it a dichlorinated ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 3,3-dichloro- can be achieved through various methods. One common method involves the chlorination of 2-pentanone using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) . The reaction typically occurs at low temperatures (around 5°C) and involves a series of steps including chlorination, hydrolysis, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 2-Pentanone, 3,3-dichloro- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include the use of phase transfer catalysts and specific reaction vessels to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Pentanone, 3,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3,3-dichloropentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form 3,3-dichloropentanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products:
Substitution: Products like 3,3-dichloropentanol or 3,3-dichloropentanamine.
Reduction: 3,3-dichloropentanol.
Oxidation: 3,3-dichloropentanoic acid.
Scientific Research Applications
2-Pentanone, 3,3-dichloro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 3,3-dichloro- involves its interaction with various molecular targets and pathways. The compound’s dichlorinated structure allows it to participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
2,3-Dichloropentane: A similar compound with two chlorine atoms attached to the second and third carbons of the pentane chain.
3,5-Dichloro-2-pentanone: Another dichlorinated ketone with chlorine atoms on the third and fifth carbons.
Comparison:
Uniqueness: 2-Pentanone, 3,3-dichloro- is unique due to its specific positioning of chlorine atoms on the third carbon, which influences its reactivity and applications.
Properties
CAS No. |
57856-10-7 |
|---|---|
Molecular Formula |
C5H8Cl2O |
Molecular Weight |
155.02 g/mol |
IUPAC Name |
3,3-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-5(6,7)4(2)8/h3H2,1-2H3 |
InChI Key |
VKWUGBQFNMLUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


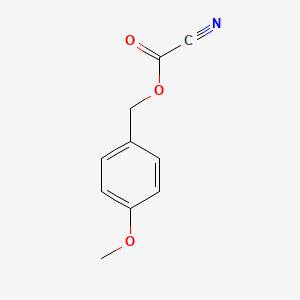
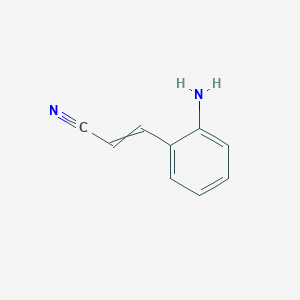

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

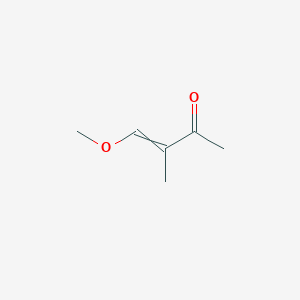
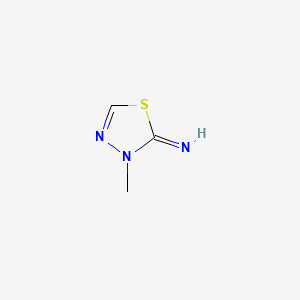
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
